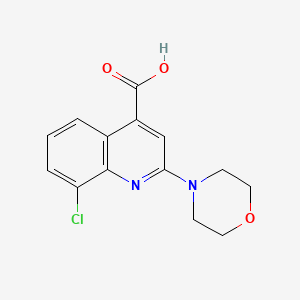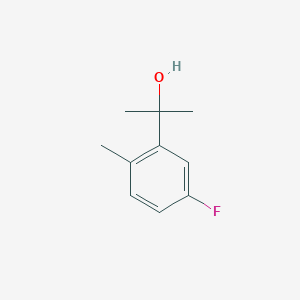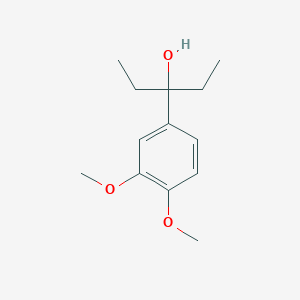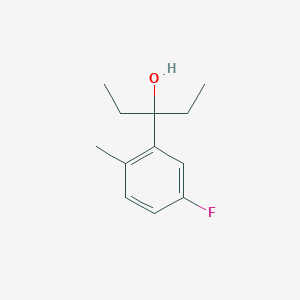
2-(4-Fluoro-2-methylphenyl)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-2-methylphenyl)-2-butanol is a fluorinated organic compound characterized by a phenyl ring substituted with a fluorine atom and a methyl group, and a butanol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 4-fluoro-2-methylphenyl magnesium bromide with butanal in the presence of anhydrous ether, followed by hydrolysis.
Reductive Amination: Another method involves the reductive amination of 4-fluoro-2-methylphenylacetonitrile with butanal in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions or reductive amination processes, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation of this compound can produce corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of 2-(4-Fluoro-2-methylphenyl)-butane.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical reagents include nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed:
Oxidation: 2-(4-Fluoro-2-methylphenyl)-butanone, 2-(4-Fluoro-2-methylphenyl)-butanoic acid.
Reduction: 2-(4-Fluoro-2-methylphenyl)-butane.
Substitution: Nitro derivatives, bromo derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-2-methylphenyl)-2-butanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(4-Fluoro-2-methylphenyl)-2-butanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity, influencing pathways related to inflammation and pain modulation.
Comparación Con Compuestos Similares
2-(3-Fluoro-2-methylphenyl)-2-butanol: Similar structure but different position of the fluorine atom.
2-(4-Fluoro-3-methylphenyl)-2-butanol: Different position of the methyl group.
Uniqueness: 2-(4-Fluoro-2-methylphenyl)-2-butanol is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Propiedades
IUPAC Name |
2-(4-fluoro-2-methylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-4-11(3,13)10-6-5-9(12)7-8(10)2/h5-7,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBICHTWTUPGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=C(C=C1)F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-Diethylpyrido[2,3-b]pyrazine](/img/structure/B7878783.png)













